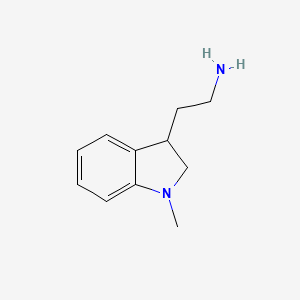
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-chlorophényl)-3-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé particulier est caractérisé par la présence d'un groupe 4-chlorophényl et d'un groupe 4-méthoxyphényl liés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(4-chlorophényl)-3-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole implique généralement la réaction de dérivés d'hydrazine appropriés avec des composés carbonylés α,β-insaturés. Une méthode courante est la réaction de cyclocondensation entre la 4-chlorophénylhydrazine et la 4-méthoxyacetophénone en conditions acides ou basiques. La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le mélange est chauffé à reflux pendant plusieurs heures pour obtenir le composé pyrazole souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour assurer un rendement et une pureté élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(4-chlorophényl)-3-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de pyrazole correspondants avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en dérivés plus saturés.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) ou les nucléophiles (par exemple, les amines, les thiols) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de pyrazole, tandis que la réduction peut produire des dérivés de dihydropyrazole. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques, conduisant à une large gamme de composés pyrazoles substitués.
Applications De Recherche Scientifique
Le 5-(4-chlorophényl)-3-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé a été étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de sa structure chimique unique.
5. Mécanisme d'action
Le mécanisme d'action du 5-(4-chlorophényl)-3-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole n'est pas entièrement compris, mais on pense qu'il implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité anticancéreuse potentielle peut être attribuée à sa capacité à inhiber certaines enzymes ou voies de signalisation impliquées dans la prolifération et la survie cellulaires. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes et les cibles moléculaires exacts.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact molecular mechanisms and targets.
Comparaison Avec Des Composés Similaires
Composés similaires
4-chlorophénylhydrazine : Un précurseur utilisé dans la synthèse du composé cible.
4-méthoxyacetophénone : Un autre précurseur utilisé dans la synthèse.
Autres dérivés de pyrazole : Des composés présentant des cycles pyrazole similaires mais des substituants différents.
Unicité
Le 5-(4-chlorophényl)-3-(4-méthoxyphényl)-4,5-dihydro-1H-pyrazole est unique en raison de la combinaison spécifique de groupes 4-chlorophényl et 4-méthoxyphényl liés au cycle pyrazole. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C16H15ClN2O |
|---|---|
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C16H15ClN2O/c1-20-14-8-4-12(5-9-14)16-10-15(18-19-16)11-2-6-13(17)7-3-11/h2-9,15,18H,10H2,1H3 |
Clé InChI |
FJNKXTXTYNUEIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, 4-amino-7-methyl-, methyl ester](/img/structure/B12118764.png)
![2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12118773.png)



![7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B12118810.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)



![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)

